1-Butylpiperidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-butylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-3-7-11-8-5-4-6-9(11)10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCOBIDWPJWIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butylpiperidine-2-carboxylic acid hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with butyl bromide in the presence of a base such as sodium hydride, followed by carboxylation using carbon dioxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for 1-butylpiperidine-2-carboxylic acid hydrochloride often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
Medicinal Chemistry
1-Butylpiperidine-2-carboxylic acid hydrochloride is primarily studied for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds, notably local anesthetics like Levobupivacaine. The synthesis of Levobupivacaine involves the conversion of 1-butylpiperidine-2-carboxylic acid through a series of reactions that enhance its efficacy and safety profile in clinical applications .
Key Points:
- Therapeutic Use : Investigated for its role in drug development targeting neurological disorders and pain management.
- Synthesis : Acts as an intermediate in the production of Levobupivacaine, which is utilized in peripheral blockade and epidural anesthesia.
Organic Synthesis
The compound is valuable in organic synthesis as a building block for creating more complex molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for synthesizing other organic compounds.
Applications in Organic Synthesis:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : Capable of being reduced to yield alcohols.
- Substitution Reactions : Facilitates the formation of halogenated derivatives.
Biological Studies
Research has explored the interaction of 1-butylpiperidine-2-carboxylic acid hydrochloride with biological systems. Its effects on enzymes and receptors are under investigation, particularly regarding its potential as an inhibitor or activator in biochemical pathways.
Biological Insights:
- Enzyme Interaction : Studies suggest that the compound may modulate enzyme activity, influencing metabolic pathways.
- Antimicrobial Activity : Related compounds have shown promising antimicrobial properties against various bacterial strains, indicating potential applications in developing new antimicrobial agents .
Industrial Applications
In addition to its pharmaceutical uses, 1-butylpiperidine-2-carboxylic acid hydrochloride is utilized in the production of specialty chemicals and agrochemicals. Its ability to serve as an intermediate in chemical reactions makes it valuable for industrial applications.
Data Tables
| Application Area | Specific Use Cases | Notable Compounds Derived |
|---|---|---|
| Medicinal Chemistry | Synthesis of local anesthetics (e.g., Levobupivacaine) | Levobupivacaine HCl |
| Organic Synthesis | Building block for complex organic molecules | Ketones, aldehydes |
| Biological Studies | Interaction with enzymes; antimicrobial studies | Antimicrobial agents |
| Industrial Applications | Production of specialty chemicals | Agrochemicals |
Case Studies
- Levobupivacaine Synthesis :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of 1-butylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Functional Group Impact: The carboxylic acid group in 1-butylpiperidine-2-carboxylic acid hydrochloride distinguishes it from amide derivatives (e.g., piperidine-4-carboxamide hydrochloride ), which exhibit higher H-bond donor capacity. Carboxylic acids generally enhance water solubility but may reduce membrane permeability compared to amides. Hydrochloride salts (common to all listed compounds) improve aqueous solubility and stability, critical for oral bioavailability .
Biological Activity :
- Butenafine hydrochloride’s antifungal and SARS-CoV-2 3CLpro inhibitory activity suggests that piperidine derivatives with hydrophobic substituents (e.g., benzyl or butyl groups) may target viral proteases.
- Yohimbine hydrochloride’s α₂-adrenergic antagonism highlights the role of rigid, complex cores in receptor binding, contrasting with the simpler piperidine scaffold of the target compound.
Stability and Safety: Nicardipine hydrochloride’s acid stability implies that piperidine derivatives with electron-withdrawing groups (e.g., nitro or carboxylic acid) may resist degradation in acidic environments. Limited toxicological data for benzyl 4-aminopiperidine-1-carboxylate underscore the need for rigorous safety profiling of novel piperidine analogs.
Biological Activity
1-Butylpiperidine-2-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C10H19ClN2O2
- CAS Number : 1255664-52-8
- Molecular Weight : 220.73 g/mol
The biological activity of 1-butylpiperidine-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring structure allows for significant conformational flexibility, which is crucial for binding interactions.
Key Interactions
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting processes such as neurotransmitter uptake and degradation.
- Receptor Modulation : It has been suggested that this compound can modulate the activity of specific neurotransmitter receptors, which could have implications in neuropharmacology.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of 1-butylpiperidine-2-carboxylic acid hydrochloride. The compound exhibited significant activity against various bacterial strains, with a focus on Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
This data indicates that the compound has promising potential as an antimicrobial agent.
Cytotoxic Activity
The cytotoxic effects of 1-butylpiperidine-2-carboxylic acid hydrochloride were evaluated using the MTT assay on various cancer cell lines. The results indicated a dose-dependent cytotoxic effect.
| Cell Line | CC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Significant reduction in viability |
| A549 (Lung) | 20 | Moderate cytotoxicity |
| COLO201 (Colon) | 10 | High sensitivity |
These findings suggest that the compound may have potential as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers investigated the antimicrobial efficacy of various piperidine derivatives, including 1-butylpiperidine-2-carboxylic acid hydrochloride. The study concluded that the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Viability
A study conducted on the cytotoxic effects of piperidine derivatives highlighted the effectiveness of 1-butylpiperidine-2-carboxylic acid hydrochloride against breast cancer cells. The researchers noted that at concentrations above the CC50 threshold, there was a marked increase in apoptosis markers within the treated cells .
Q & A
Q. What are the recommended methods for synthesizing 1-Butylpiperidine-2-carboxylic acid hydrochloride with high purity?
- Methodological Answer : Synthesis should follow a stepwise approach:
- Step 1 : Use nucleophilic substitution or reductive amination to form the piperidine backbone, ensuring stoichiometric control of reactants.
- Step 2 : Introduce the butyl group via alkylation under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions.
- Step 3 : Purify intermediates using column chromatography or recrystallization, monitoring purity via TLC or HPLC.
- Step 4 : Perform final hydrochloride salt formation by reacting the free base with HCl gas in anhydrous diethyl ether.
- Validation : Characterize the product using /-NMR, FT-IR, and elemental analysis. For reproducibility, document all parameters (temperature, solvent ratios, reaction time) in detail .
Q. What analytical techniques are essential for characterizing the structural identity and purity of 1-Butylpiperidine-2-carboxylic acid hydrochloride?
- Methodological Answer : A multi-technique approach is critical:
Q. What experimental design strategies minimize confounding variables in studies involving this compound?
- Methodological Answer : Employ factorial design to isolate critical variables:
- Factor Screening : Use a 2 design to assess the impact of temperature, solvent polarity, and catalyst loading on reaction yield.
- Central Composite Design (CCD) : Optimize significant factors identified in screening.
- Blocking : Control batch-to-batch variability by grouping experiments by reagent lot or equipment .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of 1-Butylpiperidine-2-carboxylic acid hydrochloride?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
- Step 1 : Simulate reaction pathways using software like Gaussian or ORCA to identify transition states and energetically favorable routes.
- Step 2 : Validate computational predictions via small-scale lab experiments.
- Step 3 : Refine calculations using experimental activation energies and solvent effects.
This approach reduces trial-and-error experimentation by >50%, as demonstrated in ICReDD’s reaction design framework .
Q. How to address batch-to-batch variability in physicochemical properties when using research-grade material?
- Methodological Answer : Implement enhanced quality control protocols:
- Pre-Synthesis : Standardize starting material sources (e.g., fixed supplier for piperidine derivatives).
- In-Process : Monitor intermediate purity via inline FT-IR or Raman spectroscopy.
- Post-Synthesis : Request additional analyses (e.g., peptide content, residual solvent quantification) for sensitive assays. For cell-based studies, ensure TFA content <1% via ion chromatography .
Q. How do surface adsorption properties of this compound influence its reactivity in heterogeneous systems?
- Methodological Answer : Conduct surface science experiments:
- Step 1 : Deposit the compound on model surfaces (e.g., SiO or TiO) using spin-coating or Langmuir-Blodgett techniques.
- Step 2 : Analyze adsorption kinetics via quartz crystal microbalance (QCM) or atomic force microscopy (AFM).
- Step 3 : Correlate surface coverage with catalytic/biological activity using ToF-SIMS or XPS.
Such studies reveal how interfacial interactions modulate reactivity, critical for drug delivery or catalysis .
Q. What methodologies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Adopt a comparative research framework:
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., in vitro vs. in vivo) or cell line differences.
- Dose-Response Reevaluation : Test conflicting compounds across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Structural-Activity Landscaping : Use molecular docking to predict binding affinities and reconcile discrepancies in IC values .
Data Contradiction Analysis
- Case Study : If NMR data conflicts with computational predictions for a derivative:
- Verify Experimental Conditions : Ensure deuterated solvent purity and proper shimming.
- Re-optimize Computational Parameters : Adjust solvent model (e.g., PCM vs. SMD) and basis set (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ).
- Cross-Validate : Compare with alternative techniques like -NMR or NOESY for conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

